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Compound of Interest

2-Chloro-5-morpholinopyridin-3-
Compound Name:
amine

Cat. No.: B8553983

Get Quote

Technical Guide: 2-Chloro-5-morpholinopyridin-
3-amine

Identity, Synthesis, and Application in Kinase Inhibitor
Design

Part 1: Executive Chemical Profile

Current Registry Status: As of the latest chemical indexing, 2-Chloro-5-morpholinopyridin-3-

\

amine does not have an assigned CAS number in public commercial databases (PubChem,
CAS Common Chemistry). It is classified as a novel, non-cataloged intermediate.

Researchers requiring this specific scaffold must synthesize it from the commercially available
precursor 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1).

Target Molecule Specifications
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Property Detail

Systematic Name 2-Chloro-5-(morpholin-4-yl)pyridin-3-amine
Chemical Formula CoH12CIN3O

Molecular Weight 213.66 g/mol

SMILES Nclcc(N2CCOCC2)cnclCl

C2-Chloro: Electrophilic handle for further
functionalization (SNAr/Suzuki).C3-Amine: H-

Key Functional Motifs bond donor; key for kinase hinge binding.C5-
Morpholine: Solubilizing group; improves
metabolic stability.[1][2]

Part 2: Synthesis Strategy (The "Core")
Retrosynthetic Logic

The synthesis relies on chemoselective functionalization. The pyridine ring contains two
halogens: a chlorine at C2 and a bromine at C5.

e Reactivity Hierarchy: The C5-Bromine bond is significantly weaker and more prone to
oxidative addition by Pd(0) catalysts than the C2-Chlorine bond.

» Electronic Effect: The C3-amino group is an electron-donating group (EDG) by resonance.
This increases electron density at C2 and C4, deactivating the C2-position towards
Nucleophilic Aromatic Substitution (SNAr), thereby preventing the morpholine from attacking

the chlorine site under mild conditions.

Experimental Protocol: Selective Buchwald-Hartwig
Amination

Objective: Install the morpholine ring at C5 while preserving the C2-CI handle.
Reagents:

e Precursor: 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1)[1][3][4]
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Nucleophile: Morpholine (1.2 equivalents)
Catalyst: Pdz(dba)s (2.5 mol%) or Pd(OAc):
Ligand: XPhos or BINAP (5 mol%)

Base: Cs2CO0s (2.0 equivalents)

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for
15 minutes.

Catalyst Pre-complexation: Add Pdz(dba)s and XPhos to the flask.[2] Add 5 mL of degassed
1,4-dioxane. Stir at room temperature for 10 minutes to form the active catalytic species
(color change often observed).

Substrate Addition: Add the precursor (CAS 588729-99-1), Morpholine, and Cs2COs.

Reaction: Heat the mixture to 80—90°C for 4—6 hours. Note: Do not exceed 100°C to avoid
activating the C2-Cl bond.

Monitoring: Monitor via LC-MS. Look for the mass shift from 207.5 (Br-precursor) to 214.1
(Product [M+H]*).

Workup: Cool to RT, filter through a Celite pad to remove palladium black and salts.
Concentrate the filtrate in vacuo.[5]

Purification: Flash column chromatography (SiOz). Elute with Hexane:EtOAc (gradient 80:20
to 50:50). The morpholine group increases polarity significantly.

Synthesis Pathway Visualization
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Figure 1: Chemoselective synthesis pathway utilizing the reactivity difference between C5-Br
and C2-Cl.

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized product must pass the following "Go/No-Go"
checkpoints.

1H-NMR Validation (DMSO-d6)

o Diagnostic Morpholine Peaks: Look for two distinct triplets (or broad multiplets) around 3.0—
3.1 ppm (N-CHz) and 3.7-3.8 ppm (O-CHz2), integrating to 4 protons each.[5]

e Aromatic Region:
o The precursor has two aromatic protons.[5]

o The product will retain two aromatic singlets (or meta-coupled doublets, J ~2Hz) at
approximately 6.8 ppm (C4-H) and 7.6 ppm (C6-H).

o Crucial Check: If the C2-Cl was lost (side reaction), the pattern would shift significantly,
and a new proton at C2 (approx 8.0 ppm) would appear if reduction occurred.

Mass Spectrometry (LC-MS)

 |sotope Pattern: The product contains one chlorine atom.

e Signature: You must observe a characteristic 3:1 ratio for the [M+H]* (214.1 m/z) and
[M+H+2]* (216.1 m/z) peaks.
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» Failure Mode: If the ratio is 1:1, you have retained the Bromine (reaction failed). If there is no
isotope split, you lost the Chlorine.

Part 4: Applications in Drug Discovery

This scaffold is a high-value intermediate for Kinase Inhibitors (specifically PI3K, mTOR, and
ALK).

Mechanism of Action Potential:

e Hinge Binding: The Pyridine N1 and the exocyclic C3-NHz form a bidentate hydrogen bond
motif with the kinase hinge region (e.g., Valine/Alanine residues).

» Solubility Tail: The morpholine ring projects into the solvent-exposed region, improving
pharmacokinetic properties (solubility/permeability).

o Vector for Extension: The C2-Chloro group is a "dummy" handle. It is intended to be
displaced in a subsequent step (e.g., Suzuki coupling with an aryl boronic acid) to access the
hydrophobic pocket of the enzyme.

Drug Design Workflow

2-Chloro-5-morpholinopyridin-3-amine

l

Step 1: Hinge Binding Validation
(C3-NH2 & Pyridine N Interaction)

Lead Optimization

Step 2: C2-Functionalization
(Suzuki Coupling to add Hydrophobic Tail)

'

Final Kinase Inhibitor Candidate
(High Potency & Solubility)
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Figure 2: Strategic utilization of the scaffold in medicinal chemistry campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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